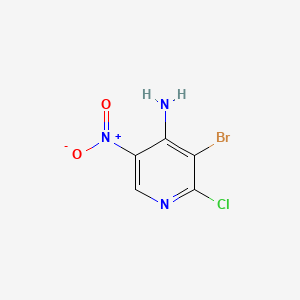

3-Bromo-2-chloro-5-nitropyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

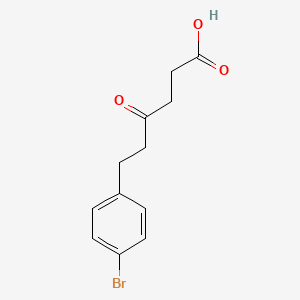

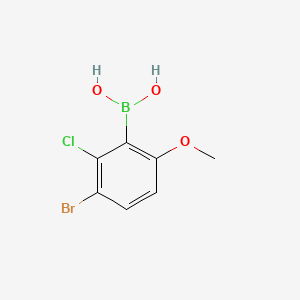

3-Bromo-2-chloro-5-nitropyridin-4-amine is a chemical compound with the molecular formula C5H3BrClN3O2 . It has a molecular weight of 252.45 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-chloro-5-nitropyridin-4-amine is 1S/C5H3BrClN3O2/c6-3-4 (8)2 (10 (11)12)1-9-5 (3)7/h1H, (H2,8,9) . Unfortunately, the search results did not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis

3-Bromo-2-chloro-5-nitropyridin-4-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Nucleophilic Substitution Reactions : Yao et al. (2005) discovered that the reaction of 3-bromo-4-nitropyridine with amine produces unexpected products due to nitro-group migration, which occurs in polar aprotic solvents. This highlights the compound's reactivity under different conditions and solvents, revealing its potential in diverse chemical synthesis processes (Yao, Blake, & Yang, 2005).

Large-Scale Oxidation Transformations : Agosti et al. (2017) demonstrated the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation on a large scale. This study is significant for industrial applications, showcasing the feasibility of synthesizing related compounds in bulk while maintaining safety and consistency (Agosti et al., 2017).

Catalytic Amination : Ji et al. (2003) explored the selective amination of polyhalopyridines using a palladium-xantphos complex. Their study presents an efficient method to achieve high yields and chemoselectivity, which is crucial for the targeted synthesis of aminopyridines (Ji, Li, & Bunnelle, 2003).

Kinetic Studies : Hamed (1997) investigated the kinetics of reactions involving 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with amines, providing insight into the influence of different substituents and solvents on the reaction rates. This research is valuable for understanding the reactivity and mechanism of similar compounds (Hamed, 1997).

Chemoselective Functionalization : Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating the selective substitution under different conditions. Such studies are crucial for the development of specific and efficient synthetic pathways (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

特性

IUPAC Name |

3-bromo-2-chloro-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN3O2/c6-3-4(8)2(10(11)12)1-9-5(3)7/h1H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMLJVIGDRMNQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Br)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856627 |

Source

|

| Record name | 3-Bromo-2-chloro-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-5-nitropyridin-4-amine | |

CAS RN |

1268521-33-0 |

Source

|

| Record name | 3-Bromo-2-chloro-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)

![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)